Titanium(1+), trifluoro-

Description

Properties

CAS No. |

121472-26-2 |

|---|---|

Molecular Formula |

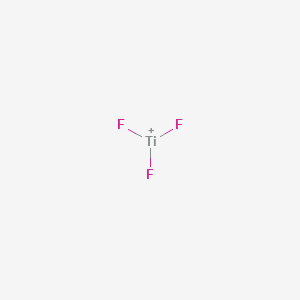

F3Ti+ |

Molecular Weight |

104.862 g/mol |

IUPAC Name |

trifluorotitanium(1+) |

InChI |

InChI=1S/3FH.Ti/h3*1H;/q;;;+4/p-3 |

InChI Key |

YDAGXMBIYTWPGY-UHFFFAOYSA-K |

Canonical SMILES |

F[Ti+](F)F |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of Tif3 +

Quantum Chemical Methodologies for Electronic Structure Determination

The accurate theoretical description of transition metal compounds like [TiF₃]⁺ necessitates the use of sophisticated quantum chemical methods that can adequately account for electron correlation and the complexities of d-orbital interactions.

Density Functional Theory (DFT) Approaches for Cationic Fluorides

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure of transition metal complexes due to its favorable balance of computational cost and accuracy. acs.orgacs.orgrsc.org For a cationic species such as [TiF₃]⁺, various exchange-correlation functionals would be suitable. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed for such systems.

Commonly used functionals could include:

B3LYP: A popular hybrid functional that often provides reliable geometries and vibrational frequencies. researchgate.net

PBE0: Another hybrid functional known for its good performance in predicting electronic properties. nih.gov

M06-2X: A high-nonlocality functional that can be effective for systems with significant non-covalent interactions, although less critical for a small ion like [TiF₃]⁺. researchgate.net

The choice of basis set is also crucial. For titanium, a basis set that includes polarization and diffuse functions, such as those from the def2 family (e.g., def2-TZVP) or Pople-style basis sets (e.g., 6-311+G(d,p)), would be appropriate to accurately describe the electron distribution and bonding. researchgate.neteco-vector.com

High-Level Ab Initio Calculations for Small Molecular Ions

For small molecular ions, more computationally intensive high-level ab initio methods can provide benchmark-quality data. These methods are based on solving the Schrödinger equation without empirical parameters. nih.gov

Examples of such methods include:

Møller-Plesset Perturbation Theory (MP2): This method adds dynamic electron correlation to the Hartree-Fock result and is often a good starting point for more advanced calculations. researchgate.net

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in predicting energies and molecular properties. yorku.ca

Multireference Methods: For species with significant multireference character (i.e., where more than one electronic configuration is important for describing the ground state), methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) would be necessary. Given that [TiF₃]⁺ is a d¹ system, this might be less of a concern for its ground state but could be important for excited states.

These high-level methods, while computationally demanding, are invaluable for validating the results obtained from more economical DFT approaches. eco-vector.com

Electronic Structure Analysis of the [TiF₃]⁺ Species

The electronic structure of [TiF₃]⁺ is central to its chemical and physical properties. Theoretical calculations provide detailed insights into how the electrons are arranged and how the atoms are bonded together.

Molecular Orbital Theory and Bonding Characteristics

A molecular orbital (MO) diagram for [TiF₃]⁺ would describe the interaction between the atomic orbitals of titanium and the group orbitals of the three fluorine atoms. In a simplified D₃h symmetry, the valence orbitals of titanium (3d, 4s, 4p) would interact with the appropriate symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals.

The Ti-F bonds are expected to have significant covalent character, arising from the overlap of titanium and fluorine orbitals. The bonding would primarily involve σ-interactions between the titanium d-orbitals and the fluorine p-orbitals. Given the d¹ electronic configuration of Ti³⁺, the highest occupied molecular orbital (HOMO) would be a singly occupied molecular orbital (SOMO), primarily of titanium d-orbital character. This unpaired electron is a key feature of the electronic structure of [TiF₃]⁺.

The bonding can be summarized as a combination of covalent and ionic interactions, with the high electronegativity of fluorine leading to a significant polarization of the bonds.

Charge Distribution and Spin Density Analysis

Computational methods can provide a quantitative picture of the charge and spin distribution within the [TiF₃]⁺ cation.

Charge Distribution: Natural Population Analysis (NPA) or other charge partitioning schemes would likely show a significant positive charge on the central titanium atom and partial negative charges on the fluorine atoms. This is due to the high electronegativity of fluorine compared to titanium, leading to a polarization of the electron density towards the fluorine atoms.

Spin Density: As a d¹ system, [TiF₃]⁺ is a radical cation with one unpaired electron. The spin density analysis would show that the unpaired electron is primarily localized on the titanium atom, consistent with the HOMO being of metallic character. This localization of spin density is a critical factor in the reactivity of the ion.

| Atom | Natural Charge (e) | Spin Density (a.u.) |

|---|---|---|

| Ti | +1.8 to +2.2 | ~0.9 to 1.0 |

| F | -0.6 to -0.7 | ~0.0 to 0.1 |

Note: The values in this table are hypothetical and represent typical ranges expected from DFT calculations on similar transition metal fluoride (B91410) species, as direct literature values for [TiF₃]⁺ are scarce.

Predictive Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.netwebelements.co.uk

For the [TiF₃]⁺ cation, the most relevant predicted spectroscopic data would be its vibrational frequencies. Assuming a planar D₃h geometry, the molecule would have four fundamental vibrational modes.

| Mode | Symmetry | Description | Predicted Frequency (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|---|

| ν₁ | A₁' | Symmetric Ti-F Stretch | ~650 - 750 | Inactive | Active (polarized) |

| ν₂ | A₂" | Out-of-Plane Bend | ~150 - 250 | Active | Inactive |

| ν₃ | E' | Asymmetric Ti-F Stretch | ~700 - 800 | Active | Active (depolarized) |

| ν₄ | E' | In-Plane Bend | ~200 - 300 | Active | Active (depolarized) |

Electronic transitions, which would be observed in the UV-visible spectrum, could also be predicted using time-dependent DFT (TD-DFT) or high-level multireference methods. These transitions would involve the promotion of the d-electron to higher-energy orbitals and would be characteristic of the d¹ electronic configuration of the titanium(III) center.

Energetics of Formation and Decomposition Pathways

The formation of the "bare" [TiF₃]⁺ cation is expected to be a highly endothermic process, reflecting its inherent instability. Computational studies on the formation of related species support this view. For instance, the fluoride ion transfer from solid titanium tetrafluoride (TiF₄) to liquid antimony pentafluoride (SbF₅) to form a hypothetical [TiF₃]⁺[SbF₆]⁻ salt has an unfavorable enthalpy change (ΔH°) of +237 (±20) kJ mol⁻¹. The formation of this salt is only driven by the subsequent strong coordination of ligands to the [TiF₃]⁺ cation, which provides a significant thermodynamic driving force.

The decomposition of the neutral TiF₃ in the presence of certain reagents can also provide clues about the reactivity of titanium fluoride species. For example, in the NaBH₄-TiF₃ system, the decomposition process involves the formation of intermediate species like Na₃TiF₆ and ultimately NaF and TiB₂. lidsen.com This indicates that the Ti-F bonds are susceptible to reaction and rearrangement, a characteristic that would be even more pronounced in the highly electrophilic [TiF₃]⁺ cation. The decomposition of TiF₃ is also relevant in hydrogen storage applications, where it can act as a catalyst or destabilizing agent for hydrides. lidsen.comosti.gov

Given its high Lewis acidity, the [TiF₃]⁺ cation is expected to be extremely susceptible to decomposition through reactions with nucleophiles, including atmospheric water, leading to the formation of titanium oxofluoride species.

Table 2: Thermochemical Data for Related Titanium Fluorides Data from NIST Chemistry WebBook. nist.govnist.gov

| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°) |

|---|---|---|---|

| Titanium Trifluoride | TiF₃ | solid | -1435.53 kJ/mol |

| Titanium Tetrafluoride | TiF₄ | solid | -1649.34 kJ/mol |

| Titanium Tetrafluoride | TiF₄ | gas | -1551.43 kJ/mol |

Potential Energy Surface Mapping for Relevant Reactions

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric arrangement. iupac.orgwikipedia.orglibretexts.org Mapping the PES for a chemical reaction allows for the identification of reactants, products, transition states, and intermediates, thereby elucidating the reaction mechanism and predicting reaction rates. rsc.orgaps.org

Specific potential energy surface maps for reactions involving the [TiF₃]⁺ cation have not been documented in the reviewed literature. Such studies would be computationally intensive but highly valuable for understanding the cation's reactivity.

A key reaction to map would be the interaction of [TiF₃]⁺ with Lewis bases (L), such as water or acetonitrile (B52724). The PES for such a reaction, [TiF₃]⁺ + nL → [TiF₃(L)ₙ]⁺, would likely show a barrierless pathway to a very stable complex, reflecting the strong Lewis acidity of the cation.

Another area of interest would be the PES for decomposition reactions. For example, mapping the energy landscape for the hydrolysis of [TiF₃]⁺ could reveal the transition states and intermediates involved in the formation of titanium oxofluorides. These computational explorations would be crucial for understanding the fundamental chemistry of this reactive species and its potential role in catalytic cycles or material synthesis.

Synthetic Strategies for the Generation and Isolation of Trifluorotitanium I Equivalents

Gas-Phase Synthesis and Ion Molecule Reaction Methodologies

The gas phase provides an ideal environment for the formation and collision-free study of highly reactive ions like [TiF₃]⁺. The primary methods involve either the fragmentation of a stable precursor or the sequential buildup from a simpler ion.

One of the most direct and well-characterized methods for producing [TiF₃]⁺ is through the electron impact ionization of gaseous titanium(IV) fluoride (B91410) (TiF₄). In this process, volatile TiF₄ is introduced into a high-vacuum chamber and bombarded with a high-energy electron beam. The collision imparts sufficient energy to eject an electron and induce fragmentation by cleaving a titanium-fluorine bond. The process can be represented as:

TiF₄ + e⁻ → [TiF₃]⁺ + F• + 2e⁻

Studies using mass spectrometry have precisely measured the energy required for this fragmentation, known as the appearance energy. The appearance energy for the formation of [TiF₃]⁺ from TiF₄ has been determined to be 15.1 ± 0.1 eV. This value provides critical thermochemical data for understanding the Ti-F bond strength in the parent cation, [TiF₄]⁺.

A second major route involves ion-molecule reactions, where a simpler ion is reacted with a neutral fluorine-containing molecule. Guided ion beam tandem mass spectrometry (GIB-MS) is a powerful technique for investigating these pathways. For instance, the reaction of the titanium cation, Ti⁺, with a potent fluorinating agent like sulfur hexafluoride (SF₆) can lead to sequential fluorination. While the complete reaction cascade to [TiF₃]⁺ is complex and involves multiple steps and intermediates, it is a viable pathway for its formation in plasma environments where both Ti⁺ (from sputtering or ablation) and SF₆ are present. The stepwise reactions would proceed through lower fluorinated intermediates:

Ti⁺ + SF₆ → [TiF]⁺ + SF₅•

[TiF]⁺ + SF₆ → [TiF₂]⁺ + SF₅•

[TiF₂]⁺ + SF₆ → [TiF₃]⁺ + SF₅•

The efficiency and branching ratios of these reactions are highly dependent on the collision energy and the electronic state of the reactant Ti⁺ ion.

Table 1: Gas-Phase Generation Methods for [TiF₃]⁺

| Method | Reaction Scheme | Technique | Key Findings |

| Electron Impact Fragmentation | TiF₄ + e⁻ → [TiF₃]⁺ + F• + 2e⁻ | Mass Spectrometry | Appearance Energy (AE) = 15.1 ± 0.1 eV. A direct and quantifiable method. |

| Sequential Ion-Molecule Reaction | [TiF₂]⁺ + SF₆ → [TiF₃]⁺ + SF₅• | Guided Ion Beam (GIB-MS) | A plausible multi-step pathway in plasma environments. Requires control over intermediates. |

| Dissociative Charge Transfer | He⁺ + TiF₄ → [TiF₃]⁺ + F• + He | Flowing Afterglow | A high-energy process capable of generating fragment ions from stable precursors. |

Matrix Isolation Techniques for Stabilization of Reactive Intermediates

Matrix isolation is a powerful spectroscopic technique used to trap and study highly reactive molecules, radicals, or ions by co-condensing them with a large excess of an inert gas (e.g., Argon, Neon) at cryogenic temperatures (typically 4-20 K). The resulting solid matrix forms a rigid, inert cage around the species of interest, preventing diffusion and reaction, thus allowing for detailed spectroscopic analysis.

While this technique has been successfully employed to study the neutral trifluorotitanium radical, TiF₃, the definitive isolation and spectroscopic characterization of the corresponding cation, [TiF₃]⁺, remains an outstanding experimental challenge. The generation of ions within a neutral matrix requires either photoionization of a trapped neutral precursor or the co-deposition of a counter-ion, both of which present significant technical hurdles.

However, the extensive research on the neutral TiF₃ radical provides a valuable framework and important comparative data. The neutral TiF₃ molecule has been generated by high-temperature reaction of titanium metal with TiF₄ and subsequently trapped in neon and argon matrices. Electron Spin Resonance (ESR) and infrared spectroscopy have confirmed its identity and provided structural information. For example, the Ti-F stretching vibrations for the neutral TiF₃ radical have been identified in the matrix, as detailed in Table 2.

The hypothetical generation of matrix-isolated [TiF₃]⁺ could be envisioned via the in situ vacuum ultraviolet (VUV) photoionization of matrix-isolated TiF₃. This experiment, while challenging, would allow for the direct observation of the cation's vibrational and electronic spectra, free from gas-phase rotational broadening or condensed-phase solvent effects.

Table 2: Spectroscopic Data for Neutral TiF₃ in Cryogenic Matrices (for comparison)

| Species | Matrix | Technique | Vibrational Frequency (ν₃, cm⁻¹) | Key Finding |

| TiF₃ (neutral radical) | Neon (Ne) | Infrared Spectroscopy | 750.3 | Confirmed C₃ᵥ pyramidal structure for the neutral radical. |

| TiF₃ (neutral radical) | Argon (Ar) | Infrared Spectroscopy | 743.0 | Slight red-shift in frequency due to matrix-species interaction. |

Note: Data presented is for the neutral TiF₃ radical, as direct spectroscopic data for the matrix-isolated [TiF₃]⁺ cation is not currently available in the literature.

Exploration of Low-Temperature Condensation Routes

The synthesis of salts containing highly reactive, Lewis acidic cations like [TiF₃]⁺ in the condensed phase is exceptionally challenging. Such strategies typically rely on the use of superacidic media and very weakly coordinating anions (WCAs) to stabilize the cation and prevent it from abstracting an anion or solvent molecule.

A plausible, albeit hypothetical, route to a salt of [TiF₃]⁺ involves the reaction of titanium(IV) fluoride with a stronger fluoride ion acceptor, such as antimony pentafluoride (SbF₅), in a non-coordinating solvent like anhydrous hydrogen fluoride (aHF) or sulfur dioxide (SO₂). The intended reaction is a fluoride abstraction from TiF₄:

TiF₄ + SbF₅ → [TiF₃]⁺[SbF₆]⁻

In this proposed system, SbF₅ abstracts a fluoride ion (F⁻) from TiF₄ to form the stable hexafluoroantimonate anion, [SbF₆]⁻, leaving behind the [TiF₃]⁺ cation. The success of this reaction hinges on several factors:

The Lewis acidity of SbF₅ must be significantly greater than that of the [TiF₃]⁺ cation to prevent the back-reaction.

The [SbF₆]⁻ anion must be sufficiently non-coordinating to not form a strong dative bond back to the highly electrophilic titanium center.

The solvent (e.g., aHF) must be inert and non-coordinating.

In practice, the formation of a discrete [TiF₃]⁺ salt is difficult. Experimental studies on the TiF₄/SbF₅ system often reveal the formation of more complex fluorine-bridged adducts or polymers, such as F₃Ti–F–SbF₅, rather than a clean ionic salt. The extreme Lewis acidity of the [TiF₃]⁺ moiety drives it to coordinate with any available fluoride source, including the [SbF₆]⁻ anion itself. Nonetheless, the exploration of these low-temperature, superacidic routes remains a key frontier for accessing such high-valent cationic species in the condensed phase.

Table 3: Hypothetical Low-Temperature Condensation Systems for [TiF₃]⁺ Generation

| Precursor | Lewis Acid | Solvent | Proposed Product | Expected Challenge |

| TiF₄ | SbF₅ | Anhydrous HF | [TiF₃]⁺[SbF₆]⁻ | High probability of forming F-bridged adducts (F₃Ti–F–SbF₅) due to the high Lewis acidity of [TiF₃]⁺. |

| TiF₄ | AsF₅ | Anhydrous HF | [TiF₃]⁺[AsF₆]⁻ | Similar to the SbF₅ system; potential for formation of stable adducts over a discrete ionic salt. |

Precursor Development for In Situ Formation of Titanium(I) Fluoride Species

The choice of precursor is fundamental to the successful generation of [TiF₃]⁺, as its properties must be compatible with the specific synthetic methodology employed. The development of suitable precursors is focused on optimizing volatility, reactivity, and purity.

Titanium(IV) Fluoride (TiF₄): This is the most direct and common precursor for [TiF₃]⁺. TiF₄ is a white, polymeric solid at room temperature but sublimes at 284 °C, providing the necessary vapor pressure for gas-phase studies, including mass spectrometry and ion-molecule reaction experiments. Its well-defined stoichiometry makes it an excellent starting material for generating [TiF₃]⁺ via electron impact fragmentation, where the loss of a single fluorine atom is a clean and predictable process. Its primary drawback is its hygroscopic nature, requiring careful handling under inert atmosphere conditions.

Organometallic and Alkoxide Precursors: For applications like plasma-enhanced chemical vapor deposition (PECVD) or atomic layer deposition (ALD), more volatile and less corrosive precursors are often desired. Organometallic compounds such as tetrakis(dimethylamido)titanium(IV) (TDMAT) or titanium isopropoxide (TTIP) can serve as precursors for the in situ formation of titanium fluoride species. In a plasma process containing a fluorine source (e.g., NF₃, SF₆, or HF), these precursors decompose and react to form various TiFₓ species in the gas phase. The [TiF₃]⁺ cation is a likely intermediate in such plasmas, formed through a complex network of ionization and fragmentation reactions of the initially generated TiF₄ or other TiFₓ neutrals.

Elemental Titanium: For high-energy generation methods, such as laser ablation or sputtering, solid elemental titanium serves as the precursor. In this approach, a high-power laser or ion beam vaporizes a titanium target, creating a plume of neutral and ionic titanium atoms. This plume is then directed into a stream of a reactant gas, such as diluted F₂ or SF₆. The subsequent high-energy reactions in the gas phase can produce a range of fluorinated titanium ions, including [TiF₃]⁺.

Table 4: Comparison of Precursors for [TiF₃]⁺ Generation

| Precursor | Chemical Formula | Physical State | Generation Method | Advantages | Disadvantages |

| Titanium(IV) Fluoride | TiF₄ | White Solid | Electron Impact, Superacid | Direct, stoichiometric source of TiF₃ moiety. | Low volatility, hygroscopic, polymeric structure. |

| Tetrakis(dimethylamido)titanium | Ti[N(CH₃)₂]₄ | Liquid | Plasma (In Situ) | High volatility, established ALD/CVD precursor. | Complex reaction pathways, potential for carbon/nitrogen impurities. |

| Elemental Titanium | Ti | Solid | Laser Ablation, Sputtering | High purity source of Ti atoms. | High-energy, non-selective process, produces a wide range of species. |

Reactivity and Reaction Mechanism Studies Involving Tif3 +

Ligand Exchange and Coordination Sphere Dynamics

Ligand exchange reactions are fundamental to understanding the solution-phase behavior of metal cations. libretexts.orgchemguide.co.ukyoutube.com For the [TiF3]⁺ cation, direct studies on its ligand exchange kinetics and coordination sphere dynamics are not extensively documented. However, the existence of related species suggests that [TiF3]⁺ can indeed coordinate with various ligands.

Evidence for the coordination capabilities of the TiF3 core comes from the preparation and characterization of complexes like [TiF3(MeCN)3]⁺. acs.orgacs.org The formation of this complex, where three acetonitrile (B52724) (MeCN) molecules coordinate to the titanium center, indicates that the [TiF3]⁺ unit is a viable Lewis acidic species capable of expanding its coordination sphere. The coordination of ligands such as acetonitrile is a common feature in the chemistry of transition metal halides, serving to stabilize the metal center.

Further insight can be gleaned from the broader coordination chemistry of titanium(III). For instance, Ti(III) is known to form a variety of complexes with different coordination numbers and geometries. rsc.org A notable example is the formation of the [Ti(NH3)8]³⁺ cation, which features an eight-coordinate titanium atom with ammonia (B1221849) ligands. rsc.orgrsc.orgrsc.org While structurally different from a potential solvated [TiF3]⁺ species, it demonstrates the capacity of Ti(III) to accommodate a range of ligands. The principles of ligand exchange suggest that in a solution containing potential ligands, a dynamic equilibrium would be established, as illustrated by the general reaction below:

[TiF3(Solvent)n]⁺ + xL ⇌ [TiF3(L)x(Solvent)n-x]⁺ + xSolvent

The kinetics and thermodynamics of such an exchange would be dictated by factors including the nature of the solvent, the concentration and nucleophilicity of the incoming ligand (L), and steric effects.

Oxidation-Reduction Reactivity and Electron Transfer Pathways

The Ti(III) center in [TiF3]⁺ has a d¹ electron configuration, making it a candidate for both oxidation to Ti(IV) and reduction to Ti(II). Oxidation-reduction (redox) reactions are defined by the transfer of electrons between chemical species. libretexts.orgunacademy.comhighland.eduuml.eduunizin.org The reactivity of [TiF3]⁺ would involve its participation as either a reducing agent (donating its d-electron) or an oxidizing agent (accepting an electron).

Ti(III) compounds are generally regarded as reducing agents. This is exemplified by the use of Ti(III) solutions to reduce nitrogenase in biochemical studies. In one such study, TiF3 was among the Ti(III) sources evaluated as a reductant. nih.gov The study determined a midpoint turnover potential of -480 mV for the nitrogenase catalysis, which is indicative of the reducing power of the Ti(III) species involved under those specific conditions. nih.gov This suggests that [TiF3]⁺ would readily be oxidized to a more stable Ti(IV) species, such as TiF4 or [TiF4(L)2].

The mechanism of electron transfer can occur via two primary pathways: inner-sphere and outer-sphere. bhu.ac.insapub.orgscribd.com

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between the reductant and oxidant without any change in their primary coordination spheres. The process is influenced by the reorganization energy of the reactants and the solvent.

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing centers, facilitating electron transfer. bhu.ac.in

Given the presence of fluoride (B91410) ligands, it is plausible that [TiF3]⁺ could participate in inner-sphere electron transfer, with a fluoride ion acting as the bridging ligand. However, without specific experimental studies, the preferred pathway remains speculative.

Table 1: Potential Redox Reactions of [TiF3]⁺

| Reaction Type | General Equation | Oxidized/Reduced |

| Oxidation | [TiF3]⁺ -> [TiF3]²⁺ + e⁻ (Further reaction to Ti(IV) expected) | Oxidized |

| Reduction | [TiF3]⁺ + e⁻ -> [TiF3] | Reduced |

Reactions with Simple Inorganic Molecules (e.g., O₂, N₂, CO)

The reactivity of titanium metal with simple inorganic molecules like oxygen and nitrogen is well-established at elevated temperatures, leading to the formation of titanium dioxide (TiO₂) and titanium nitride (TiN), respectively. pilgaardelements.comallen.in However, the reactivity of the isolated [TiF3]⁺ cation with these molecules is not well-documented.

Based on the general chemistry of Ti(III), which is readily oxidized, a reaction with molecular oxygen would be expected. The interaction of a Ti(III) diamine bis(phenolate) complex with O₂ has been shown to result in the oxidation of the titanium center to Ti(IV) and the formation of a Ti-oxo species. researchgate.net A similar pathway could be anticipated for [TiF3]⁺, potentially leading to the formation of an oxo- or peroxo-titanium(IV) fluoride species.

The reaction with dinitrogen (N₂) is less certain. While titanium metal reacts with N₂ at high temperatures, the activation of the strong N≡N triple bond by a mononuclear Ti(III) cation under milder conditions would be challenging. The interaction with carbon monoxide (CO) could lead to the formation of carbonyl complexes, a common feature in transition metal chemistry, though no such complexes of [TiF3]⁺ have been reported.

Interactions with Organic Substrates as a Lewis Acid or Redox Mediator

The electron-deficient nature of the titanium center in [TiF3]⁺ suggests it could function as a Lewis acid in reactions with organic substrates. wikipedia.org Lewis acids, such as other titanium halides like TiCl₄, are widely used in organic synthesis to activate functional groups. openstax.orgresearchgate.net The [TiF3]⁺ cation could potentially catalyze a range of organic transformations, such as Friedel-Crafts reactions or aldol (B89426) additions, by coordinating to lone pairs on oxygen or nitrogen atoms within the organic substrate, thereby activating it towards nucleophilic attack.

Furthermore, the redox activity of the Ti(III)/Ti(IV) couple opens the possibility for [TiF3]⁺ to act as a redox mediator in organic synthesis. rsc.orgnih.gov A redox mediator is a species that can be reversibly oxidized and reduced, shuttling electrons between an electrode or a chemical reagent and the substrate. magtech.com.cnresearchgate.netnih.govchemrxiv.org In a hypothetical catalytic cycle, [TiF3]⁺ could be reduced to a Ti(II) species, which then reduces an organic substrate. The resulting [TiF3]⁺ is then regenerated, completing the cycle. Conversely, it could oxidize a substrate and be subsequently reduced back to its Ti(III) state. To date, there are no specific examples in the literature of [TiF3]⁺ being employed in this capacity.

Computational Mechanistic Elucidation of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. smu.edu For the [TiF3]⁺ cation, however, dedicated computational studies on its reactivity are scarce. Most computational work on titanium fluorides has focused on solid-state materials or more complex molecular systems.

For instance, DFT studies have been performed on related species, such as a 2-aminopyridine (B139424) trifluorotitanium(IV) complex, to understand its structure and spectroscopic properties. researchgate.netjcsp.org.pk Other computational investigations have explored the radical reactions of Ti(III) diamine bis(phenolate) complexes, providing insight into their electronic structure and reaction pathways with molecules like oxygen. researchgate.net

A computational investigation of [TiF3]⁺ would be invaluable for understanding its fundamental properties. Such studies could predict:

The geometry and electronic structure of the solvated cation.

The thermodynamics of ligand exchange with various solvents and ligands.

The energy barriers for oxidation and reduction reactions.

The potential energy surfaces for reactions with small molecules like O₂ and organic substrates.

Table 2: Computationally Tractable Properties of [TiF3]⁺

| Property | Computational Method | Potential Insights |

| Electronic Structure | DFT, ab initio methods | Orbital energies, charge distribution, spin density |

| Ligand Binding Energies | DFT | Stability of solvated and ligated complexes |

| Reaction Pathways | IRC, Transition State Search | Mechanistic steps, activation energies |

| Spectroscopic Properties | TD-DFT | Prediction of UV-Vis and vibrational spectra |

In the absence of direct experimental data, computational modeling remains a critical avenue for predicting the chemical behavior of the trifluorotitanium(I) cation and guiding future experimental work.

Coordination Chemistry and Complexation Behavior of Trifluorotitanium I

Formation of Adducts with Neutral and Anionic Ligands

The [TiF₃]⁺ cation, with its low oxidation state and high charge density, would be a potent Lewis acid, readily forming adducts with a variety of Lewis basic ligands. The nature of these interactions would be significantly influenced by the electronic and steric properties of the incoming ligand.

Neutral Ligands: Neutral donor ligands are crucial for stabilizing low-valent metal centers by donating electron density to the electron-deficient metal. For the hypothetical [TiF₃]⁺, coordination with common neutral ligands such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and carbon monoxide (CO) would be anticipated. The resulting adducts, for instance [TiF₃(L)ₙ]⁺, would likely exhibit coordination numbers of 4, 5, or 6, depending on the steric bulk of the ligands. The interaction with π-acceptor ligands like CO would be particularly interesting, as the Ti(I) center could engage in back-bonding, leading to a synergistic strengthening of the metal-ligand bond. rsc.org

Anionic Ligands: The coordination of anionic ligands to the [TiF₃]⁺ core would lead to the formation of neutral or anionic complexes. For example, the addition of a halide anion (X⁻) could yield a neutral [TiF₃X] species or, with an excess of the halide, an anionic complex like [TiF₃X₂]⁻. The strong π-donating nature of fluoride (B91410) ligands already present in the cation would influence the bonding with other anionic ligands. The formation of complexes with cyclopentadienyl (B1206354) (Cp⁻) or its substituted derivatives is also conceivable, potentially leading to half-sandwich or sandwich-type structures, which are common in low-valent titanium chemistry. nih.gov

| Ligand (L) | Ligand Type | Plausible Adduct | Expected Coordination Geometry | Key Bonding Feature |

|---|---|---|---|---|

| THF (Tetrahydrofuran) | Neutral σ-donor | [TiF₃(THF)₃]⁺ | Trigonal Bipyramidal | Strong Ti-O σ-bond |

| MeCN (Acetonitrile) | Neutral σ-donor/π-acceptor | [TiF₃(MeCN)₃]⁺ | Trigonal Bipyramidal | Ti-N σ-bond with some π-back-bonding |

| CO (Carbonyl) | Neutral σ-donor/strong π-acceptor | [TiF₃(CO)₃]⁺ | Trigonal Bipyramidal | Significant Ti-C π-back-bonding |

| Cl⁻ (Chloride) | Anionic | [TiF₃Cl] | Tetrahedral | Formation of a neutral complex |

| Cp⁻ (Cyclopentadienyl) | Anionic | [CpTiF₃] | "Piano-stool" | Covalent interaction with the Cp ring |

Stabilization Strategies Using Non-Coordinating Anions

The inherent reactivity of a cationic species like [TiF₃]⁺ necessitates the use of a counter-anion that is very weakly coordinating. wikipedia.org Traditional anions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) might not be sufficiently inert and could lead to fluoride abstraction or complex decomposition. wikipedia.org

The development of modern non-coordinating anions (NCAs) has been pivotal in the study of highly reactive cations. wikidoc.org For the stabilization and isolation of [TiF₃]⁺, anions with a diffuse negative charge and large steric bulk would be essential. Examples of suitable NCAs include derivatives of tetraphenylborate, such as [B(C₆F₅)₄]⁻ (tetrakis(pentafluorophenyl)borate), and carborane-based anions like [CB₁₁H₁₂]⁻. These anions are designed to have minimal interaction with the cation, thereby allowing the intrinsic properties of the [TiF₃]⁺ core to be studied. The use of NCAs is a well-established strategy in homogeneous catalysis, particularly for creating coordinatively unsaturated, cationic transition metal complexes. wikipedia.org

| Anion | Common Abbreviation | Key Feature | Rationale for Use |

|---|---|---|---|

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | High steric bulk and delocalized charge | Prevents coordination and fluoride abstraction |

| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | [BArF₂₄]⁻ | Extremely bulky and electron-withdrawing groups | Offers enhanced stability to the cationic complex |

| Hexafluoroantimonate | SbF₆⁻ | Large size and relatively low basicity | A more traditional but potentially viable option |

| Carborane Anions (e.g., [CB₁₁H₁₂]⁻) | - | Icosahedral cage structure, highly inert | Considered among the least coordinating anions known wikidoc.org |

Synthesis and Characterization of Putative [TiF₃]⁺ Complexes

The synthesis of a [TiF₃]⁺ salt would likely be a challenging endeavor, requiring strictly anhydrous and anaerobic conditions. A plausible synthetic route could involve the reduction of a suitable titanium(IV) or titanium(III) fluoride precursor in the presence of a non-coordinating anion.

One hypothetical approach is the one-electron reduction of titanium tetrafluoride (TiF₄) in a non-coordinating solvent like dichloromethane (B109758) or sulfur dioxide, using a mild reducing agent. The presence of a salt of a non-coordinating anion, such as Na[B(C₆F₅)₄], would be crucial to precipitate the desired [TiF₃]⁺[B(C₆F₅)₄]⁻ salt and prevent further reaction.

Another potential route could start from titanium trichloride (B1173362) (TiCl₃), which is a common precursor for Ti(III) chemistry. zuj.edu.jo Reaction with a fluorinating agent in the presence of a non-coordinating anion might lead to the formation of the [TiF₃]⁺ cation.

The characterization of a putative [TiF₃]⁺ complex would rely on a combination of spectroscopic and analytical techniques. As a d¹ species, it would be paramagnetic, making Electron Paramagnetic Resonance (EPR) spectroscopy a key characterization tool. The EPR spectrum would be expected to show signals characteristic of a Ti(III) center. Infrared (IR) spectroscopy would be useful for identifying the Ti-F stretching frequencies, which would be expected in the range of 600-800 cm⁻¹. X-ray crystallography would provide definitive structural information, confirming the coordination geometry of the cation and the absence of significant interaction with the anion.

Potential for Polymeric or Oligomeric Species Formation

In the absence of strongly coordinating ligands or in the solid state, metal halides often form polymeric or oligomeric structures with bridging halide ligands. It is highly probable that the [TiF₃]⁺ cation would exhibit similar behavior, especially with more coordinating counter-anions. Fluoride ions are well-known to act as bridging ligands, leading to the formation of species such as [Ti₂F₆]²⁺ or higher oligomers.

For instance, the formation of a dimeric species, [(TiF₂)₂(μ-F)₂]²⁺, with two bridging fluoride ligands, is a plausible scenario. In such a structure, each titanium atom would likely be four-coordinate. The tendency to form these bridged species would be in competition with the coordination of solvent molecules or other ligands present in the reaction mixture. The use of bulky, non-coordinating anions would be critical to disfavor the formation of these polymeric structures and to isolate discrete, monomeric [TiF₃]⁺ cations. The formation of oligomeric species is a known feature in titanium fluoride chemistry, even for Ti(IV), where species like [Ti₄F₁₈]²⁻ have been observed. researchgate.net

Potential Applications and Broader Scientific Relevance

Role in Homogeneous or Heterogeneous Catalysis (e.g., Fluorination, Polymerization)

While titanium compounds are well-established as versatile catalysts in industrial processes like polymerization and for fine chemical synthesis, the specific catalytic role of the TiF₃⁺ cation is an area of emerging potential rather than established application. rsc.orgnih.gov Titanium-based Lewis acids are known to catalyze reactions such as the α-fluorination of β-ketoesters. beilstein-journals.org However, studies have shown that the effectiveness of titanium catalysts in fluorination can be sensitive to the ligands, with fluoride (B91410) ligands sometimes being unsuitable due to their strong π-donating nature, as demonstrated by the inactivity of TiF₄ in certain reactions. beilstein-journals.org

The theoretical potential for TiF₃⁺ in catalysis stems from its classification as a superelectrophile, a species with exceptionally high electron affinity. scispace.com This characteristic implies that TiF₃⁺ would be an extremely potent Lewis acid, capable of activating a wide range of substrates. Its strong electrophilicity could, in principle, be harnessed to catalyze reactions such as Friedel-Crafts acylations, isomerizations, or polymerizations that proceed via carbocationic intermediates. However, its high reactivity also presents challenges for practical application in condensed-phase catalysis, where it would likely be too reactive and non-selective. Future research might explore its use in gas-phase catalysis or its generation in situ under controlled conditions.

Contribution to Fundamental Understanding of Metal-Fluorine Bonding

The TiF₃⁺ cation serves as a valuable model system for understanding the nature of metal-fluorine bonds, which are critical in materials science, inorganic chemistry, and catalysis. Fluorine is the most electronegative element, leading to highly polar and strong bonds with metals. wikipedia.orgnih.gov

Relevance in Plasma Chemistry or Astrophysical Environments (if gas-phase stable)

The trifluorotitanium(1+) cation has been definitively identified as a stable species in the gas phase, making it particularly relevant to plasma chemistry and potentially to astrophysical environments. Theoretical and experimental studies have confirmed its existence and characterized its stability.

High-level ab initio calculations have shown that the TiF₃⁺ trication is metastable with respect to dissociation. researchgate.netresearchgate.net Crucially, no evidence for Coulomb explosion was observed in these studies, suggesting a very long lifetime for this triply charged species, which is a prerequisite for its relevance in rarefied environments like plasmas or interstellar media. researchgate.netresearchgate.net

Experimental observations have corroborated these theoretical predictions. TiF₃⁺ has been detected via mass spectrometry in several high-energy environments.

| Environment/Method | Observation Details | Significance |

| Knudsen Effusion Mass Spectrometry | Observed in the vapor phase when studying the TiCl₄-TiF₄ system. msu.edu | Conclusively establishes the existence of the species in the vapor state. |

| Target and Ion Source Development (ISOLDE) | Produced with a 3.5% yield in a plasma ion source using CF₄ gas. cern.ch | Demonstrates a practical method for its generation and its stability in a plasma environment. |

| Reactive Sputtering Plasma | Expected as a volatile product (along with TiF₄) during the plasma etching of TiO₂ with fluorine-containing agents. google.com | Highlights its role in plasma-based materials processing. |

The confirmed stability of TiF₃⁺ in the gas phase and in plasma environments makes it a species of interest for understanding the chemistry of titanium in fluorine-containing plasmas, which are used in semiconductor manufacturing and other surface treatments. google.commyu-group.co.jp While not yet directly observed in space, its long lifetime suggests it could potentially exist in certain high-energy astrophysical environments where both titanium and fluorine are present. arxiv.org

Implications for Advanced Materials Precursor Development

Titanium fluoride compounds are recognized as precursors for the synthesis of advanced materials. For example, titanium tetrafluoride (TiF₄) is used as a catalyst and reagent in organic synthesis and as a precursor for creating fluorohydrins and glycosyl fluorides. lookchem.com In materials science, titanium- and fluorine-containing precursors are used to modify the properties of materials, such as enhancing the electrochemical performance of cathode materials for lithium-ion batteries. rsc.org The formation of an ultra-thin protective rock-salt phase on the cathode surface can be induced by Ti⁴⁺ and F⁻ co-dopants. rsc.org

Given that TiF₃⁺ is stable in the gas phase, it has potential implications as a precursor in specialized vapor deposition techniques. msu.educern.ch Processes such as ion beam deposition or plasma-enhanced chemical vapor deposition (PECVD) could utilize a beam of TiF₃⁺ ions to grow thin films. This method could offer precise control over film growth and properties, as the charge and kinetic energy of the precursor ions can be finely tuned. The formation of volatile species like TiF₃ is a known aspect of removing titanium dioxide deposits from reactors, further underscoring the role of such species in gas-phase material transport. google.com The development of ion sources that can efficiently generate TiF₃⁺ is a key step toward realizing its potential as a precursor for novel titanium-containing materials. cern.ch

Future Research Directions and Outlook in Titanium I Fluoride Chemistry

Development of Novel Experimental Methodologies for Unstable Species

The primary obstacle in the comprehensive study of [TiF₃]⁺ and related species is their fleeting existence under typical laboratory conditions. Gas-phase generation, often via laser ablation of titanium metal in the presence of a fluorine source like SF₆, coupled with mass spectrometric detection (e.g., Fourier-transform ion cyclotron resonance, FT-ICR MS), has been the workhorse for initial identification and reaction kinetics studies. To move beyond this, future research must focus on developing and implementing techniques that allow for more detailed structural and spectroscopic elucidation.

A key direction is the advancement of action spectroscopy methods within cryogenic ion traps. By trapping mass-selected [TiF₃]⁺ ions and cooling them to temperatures as low as 4–10 K, their thermal energy is quenched, enabling high-resolution spectroscopic measurements. Techniques such as Infrared Multiple Photon Dissociation (IRMPD) and Cryogenic Infrared Spectroscopy, where the vibrational spectrum is recorded by monitoring laser-induced fragmentation or the tagging of messenger atoms (e.g., Ar, N₂), can provide definitive experimental confirmation of the C₃ᵥ symmetry and vibrational frequencies predicted by theory.

Another promising avenue is the adaptation of matrix isolation spectroscopy for ionic species. This would involve the co-deposition of a mass-selected beam of [TiF₃]⁺ ions with a large excess of an inert gas (e.g., Neon or Argon) onto a cryogenic surface. Trapping the cation within a solid, inert environment would immobilize it, permitting extended interrogation by various spectroscopic methods, including IR, Raman, and electronic absorption spectroscopy, without the complications of intermolecular interactions or fragmentation.

| Methodology | Principle | Key Information Obtained | Future Advancement/Focus |

|---|---|---|---|

| FT-ICR Mass Spectrometry | Traps ions in magnetic/electric fields for high-resolution mass analysis and ion-molecule reaction studies. | Stoichiometry (m/z), gas-phase reaction kinetics and thermochemistry. | Coupling with advanced laser spectroscopy for in-trap structural analysis. |

| Action Spectroscopy (e.g., IRMPD) | Irradiation of trapped ions with tunable IR laser; absorption leads to dissociation, which is monitored. | Vibrational frequencies, confirmation of functional groups and structure. | Implementation in cryogenic traps (4K) for higher resolution and sensitivity. |

| Matrix Isolation Spectroscopy | Species trapped in a solid, inert gas matrix at cryogenic temperatures for spectroscopic study. | High-resolution vibrational (IR/Raman) and electronic (UV-Vis) spectra of an isolated species. | Developing reliable methods for depositing mass-selected ions into the matrix. |

Advanced Computational Models for Predictive Chemistry

Computational chemistry has been indispensable in guiding the experimental search for [TiF₃]⁺ and interpreting its properties. Density Functional Theory (DFT) calculations have successfully predicted its ground-state geometry, vibrational modes, and electronic structure. However, to achieve a deeper and more predictive understanding, future computational efforts must employ more sophisticated and robust theoretical models.

For a species like [TiF₃]⁺, which involves an open-shell d¹ Ti(III) center, standard DFT functionals can sometimes be inadequate, particularly for describing excited electronic states or reaction transition states. A critical future direction is the benchmark application of higher-level ab initio methods. Coupled-cluster theory, especially with perturbative triples correction (CCSD(T)), can provide a "gold standard" for geometries, energies, and harmonic frequencies, serving as a crucial reference for calibrating more computationally efficient DFT functionals. For understanding photochemical behavior or complex reaction mechanisms, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) will be necessary to accurately describe the multiple electronic states involved.

Furthermore, the advent of machine learning (ML) offers a transformative path. By training ML-based interatomic potentials on large datasets of high-level quantum mechanical calculations (e.g., CCSD(T)), it becomes possible to perform large-scale molecular dynamics (MD) simulations. This would enable the study of the dynamic behavior of [TiF₃]⁺, its interactions with solvent molecules, and its reactivity on surfaces over timescales far beyond the reach of conventional ab initio MD, providing unprecedented insight into reaction mechanisms.

| Computational Method | Primary Application | Advantage over Standard DFT | Target Property for [TiF₃]⁺ |

|---|---|---|---|

| Coupled Cluster (CCSD(T)) | High-accuracy single-point energy and geometry calculations. | Considered the "gold standard" for single-reference systems; more accurate electron correlation. | Benchmark bond energies, ionization potentials, reaction enthalpies. |

| Multireference (CASSCF/CASPT2) | Calculation of excited states and systems with strong static correlation. | Correctly describes multiconfigurational wavefunctions, essential for d-orbital degeneracies. | Electronic absorption spectra, photochemical reaction pathways. |

| Machine Learning Potentials | Large-scale, long-timescale molecular dynamics simulations. | Maintains near-quantum accuracy at a fraction of the computational cost. | Reaction dynamics, solvation structure, diffusion at interfaces. |

Exploration of Other Low-Valent Titanium Halide Cations

The characterization of [TiF₃]⁺ serves as a crucial template for the systematic exploration of a broader family of related cations. A logical and chemically insightful progression is to investigate the homologous series of trihalide cations: [TiCl₃]⁺, [TiBr₃]⁺, and [TiI₃]⁺. This systematic study would reveal fundamental trends in bonding and reactivity as a function of the halide substituent.

Based on established chemical principles, several trends can be predicted. As one moves down the halogen group from fluorine to iodine, the electronegativity of the halide decreases, and its size increases. This will lead to an increase in the Ti-X bond length and a decrease in the Ti-X bond strength due to less effective orbital overlap. Consequently, the vibrational frequencies corresponding to the Ti-X stretching modes are expected to decrease significantly. Computationally, these species are all predicted to adopt a similar trigonal planar (or near-planar) geometry. From a reactivity standpoint, the increasing polarizability and decreasing bond strength of the Ti-I bond might render [TiI₃]⁺ a more potent halogen-atom transfer agent compared to the highly stable [TiF₃]⁺.

Beyond the TiX₃⁺ series, research should also target other stoichiometries and oxidation states, such as the titanium(II) species [TiX₂]⁺ or the monohalide [TiX]⁺. These cations would possess different electronic structures (d² and d³, respectively) and coordination numbers, leading to vastly different reactivity profiles. A comprehensive experimental and theoretical mapping of this chemical space is essential for building a complete picture of low-valent titanium chemistry.

| Property | [TiF₃]⁺ | [TiCl₃]⁺ | [TiBr₃]⁺ | [TiI₃]⁺ | Underlying Trend/Reason |

|---|---|---|---|---|---|

| Ti-X Bond Length | Short | Increasing → | Increasing → | Long | Increasing atomic radius of the halide. |

| Ti-X Bond Energy | High | Decreasing → | Decreasing → | Low | Decreasing orbital overlap and electronegativity difference. |

| Symmetric Ti-X Stretch (ν₁) | High Frequency | Decreasing → | Decreasing → | Low Frequency | Weaker bond (force constant) and heavier reduced mass. |

| Lewis Acidity of Ti(III) | Highest | Decreasing → | Decreasing → | Lowest | Reduced inductive effect from less electronegative halides. |

Strategic Pathways for Exploring Practical Applications and Materialization

Translating the fundamental knowledge of a transient gas-phase ion like [TiF₃]⁺ into tangible applications is a long-term but critical goal. The primary challenge is overcoming its inherent instability. Future research must devise strategies to capture and stabilize this reactive moiety within a condensed-phase environment.

One major pathway is through ligand stabilization . The electron-deficient Ti(III) center in [TiF₃]⁺ is a potent Lewis acid, making it a prime target for coordination by neutral donor ligands (L). The strategic selection of ligands is key. Strong σ-donors, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, could coordinate to the titanium center, satisfying its electronic demand and forming stable, isolable complexes of the type [TiF₃(L)ₙ]. The steric bulk of the ligands would also provide kinetic shielding, preventing unwanted dimerization or decomposition reactions. Such stabilized complexes could then be studied as well-defined catalysts.

A second pathway involves incorporation into solid-state materials . The unique electronic properties of the [TiF₃]⁺ unit could be harnessed by embedding it within a robust, porous framework. For example, ion-exchange or post-synthetic modification could be used to introduce [TiF₃]⁺ (or a stabilized precursor) into the pores of zeolites or as a node in a metal-organic framework (MOF). The defined, constrained environment of the framework could both stabilize the cation and expose its reactive site for catalytic applications, such as in single-electron transfer (SET) processes or as a Lewis acidic site for organic transformations. Doping existing functional materials with Ti(III) centers via [TiF₃]⁺ could also impart novel electronic or magnetic properties. These strategies represent a crucial bridge from fundamental gas-phase chemistry to applied catalysis and materials science.

| Stabilization Strategy | Description | Potential Application Area | Key Research Objective |

|---|---|---|---|

| Ligand Coordination | Formation of stable complexes [TiF₃(L)ₙ] with neutral donor ligands (e.g., NHCs, phosphines). | Homogeneous Catalysis (e.g., polymerization, SET reactions). | Synthesize and characterize the first isolable complexes containing the TiF₃ core. |

| MOF/Zeolite Incorporation | Trapping the [TiF₃]⁺ cation within the pores or framework of a solid-state material. | Heterogeneous Catalysis, Gas Separation/Storage. | Develop synthetic methods for incorporating the cation while maintaining its accessibility and reactivity. |

| Solid-State Doping | Introducing the [TiF₃]⁺ unit as a dopant in the lattice of an existing material. | Functional Materials (e.g., for electronic or magnetic applications). | Investigate the impact of Ti(III) doping on the bulk properties of host materials. |

Q & A

Q. What validation protocols ensure reproducibility in Titanium(1+), trifluoro- synthetic methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.